AZ7550

EGFR Selectivity T790M Kinase Profiling

Procure AZ7550 as your reference standard for osimertinib's on-target effects. Its mutant-EGFR selectivity mirrors the parent drug, unlike the less selective metabolite AZ5104. This makes AZ7550 the definitive choice for kinase assays and TDM panels, where it must be a distinct analyte due to its independent link to hematological toxicities. For in vivo models, choose the mesylate salt for superior solubility (32.30 mM in DMSO) for easier dosing solution prep. Its validated long-term plasma stability (-80°C, >3 years) ensures reliable retrospective analysis of clinical samples.

Molecular Formula C27H31N7O2
Molecular Weight 485.6 g/mol
CAS No. 1421373-99-0
Cat. No. B560540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ7550
CAS1421373-99-0
Molecular FormulaC27H31N7O2
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC
InChIInChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)
InChIKeyZROCWKZRGJYPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ7550 (CAS 1421373-99-0): An Active Metabolite of Osimertinib with a Unique Selectivity and Safety Profile


AZ7550 (AZ-7550; CAS 1421373-99-0) is an N-demethylated active metabolite of osimertinib (AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It inhibits insulin-like growth factor 1 receptor (IGF1R) with an IC50 of 1.6 µM and demonstrates a potency and selectivity profile broadly similar to the parent drug against mutant EGFR, but with distinct off-target and clinical safety characteristics .

Why AZ7550 Cannot Be Substituted with Osimertinib or AZ5104 in Targeted Research and Analytical Applications


AZ7550, along with its congener AZ5104, are the two major circulating active metabolites of osimertinib, yet they are not interchangeable in research or analytical contexts. While AZ7550 maintains a mutant-EGFR selectivity profile nearly identical to osimertinib, AZ5104 is a more potent, but far less selective, inhibitor that potently suppresses wild-type EGFR, leading to a different toxicity spectrum [1]. Clinically, higher exposures to AZ7550 are independently associated with specific hematological adverse events, a risk not mirrored by the parent drug or AZ5104, necessitating distinct analytical monitoring strategies [2]. These divergent pharmacological and toxicological properties mean that substituting one for another in cellular assays, in vivo models, or as an analytical reference standard will yield inaccurate and potentially misleading results.

Quantitative Evidence for the Scientific and Industrial Selection of AZ7550 Over Analogs


Differential Mutant vs. Wild-Type EGFR Selectivity Profile Compared to AZ5104

AZ7550 exhibits a mutant-EGFR selectivity profile that is essentially identical to osimertinib, but markedly different from the other primary metabolite, AZ5104. While AZ7550 retains a high selectivity margin, AZ5104 is significantly more potent against wild-type EGFR, resulting in a drastically reduced selectivity window [1].

EGFR Selectivity T790M Kinase Profiling

Correlation of Elevated AZ7550 Plasma Exposure with Specific Hematological Toxicities

A clinical study in NSCLC patients (n=46) found that higher blood concentrations of AZ7550 were significantly associated with higher grades of neutropenia, lymphopenia, and anemia, a safety signal distinct from osimertinib and AZ5104 [1].

Pharmacokinetics Adverse Events Therapeutic Drug Monitoring

Validated Long-Term Stability of AZ7550 in Human Plasma at -80°C

In contrast to its poor stability at room temperature, a validated LC-MS/MS study demonstrated that AZ7550 is stable in human plasma for over three years when stored at -80°C, with less than a 15% decline in concentration [1].

Bioanalysis LC-MS/MS Stability

Substantially Enhanced Solubility of AZ7550 Mesylate Salt for In Vivo and In Vitro Formulations

The mesylate salt form of AZ7550 (AZ7550 trimesylate) demonstrates dramatically improved solubility in DMSO compared to the free base or hydrochloride salt, a critical factor for preparing concentrated stock solutions for in vivo studies .

Solubility Formulation Salt Selection

Optimal Use Cases for AZ7550 Based on Differentiated Evidence


Use AZ7550 as the Definitive Reference Standard for Mutant-Selective EGFR Pharmacology

Given its mutant-EGFR selectivity profile that precisely mirrors osimertinib without confounding wild-type EGFR inhibition, AZ7550, not AZ5104, is the appropriate reference compound for in vitro kinase assays, cellular proliferation studies, and mechanism-of-action research focused on on-target effects of osimertinib [1].

Employ AZ7550 as an Essential Analyte in Therapeutic Drug Monitoring (TDM) Assays

Given its independent and strong association with hematological toxicities (neutropenia, lymphopenia, anemia), AZ7550 must be included as a distinct analyte in any LC-MS/MS panel designed for osimertinib TDM. Monitoring its plasma levels alongside osimertinib and AZ5104 is crucial for comprehensive toxicity management in clinical studies [2].

Select AZ7550 Mesylate Salt for All In Vivo Dosing Studies Requiring High Exposure

To achieve high plasma concentrations in rodent PK/PD or efficacy models, the mesylate salt of AZ7550 (32.30 mM in DMSO) should be procured over the hydrochloride salt (3.60 mM) to facilitate the preparation of concentrated, manageable dosing solutions without the need for harsh solvents or pH adjustments .

Utilize AZ7550 for Long-Term Biobanking in Clinical Trial Protocols

The validated stability of AZ7550 in human plasma at -80°C for over three years provides the necessary confidence to bank patient samples from clinical trials for future retrospective analysis of metabolite exposure and its relationship to long-term outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ7550

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.